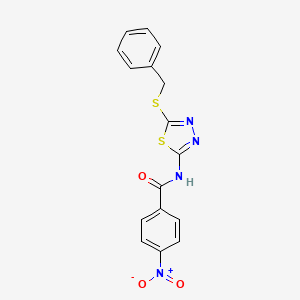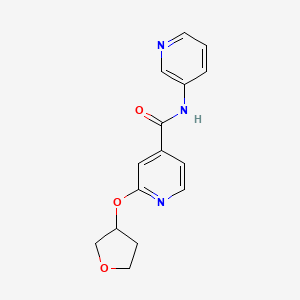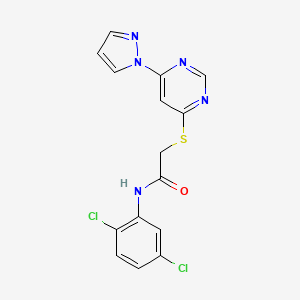![molecular formula C24H21N5O6 B2822384 N-cyclohexyl-N-methyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide CAS No. 1251582-00-9](/img/structure/B2822384.png)
N-cyclohexyl-N-methyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-methyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide is a useful research compound. Its molecular formula is C24H21N5O6 and its molecular weight is 475.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen Bonding in Anticonvulsant Enaminones
Hydrogen bonding plays a critical role in the structure and function of a range of anticonvulsant enaminones, showcasing the importance of structural conformation in pharmacological activity. This is exemplified by compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, among others, where intramolecular hydrogen bonding contributes to their bioactivity. The study of these compounds provides insights into designing drugs with enhanced efficacy and stability through the optimization of hydrogen bonding patterns (Kubicki, Bassyouni, & Codding, 2000).
Tuberculostatic Activity of Oxadiazole Derivatives
Oxadiazole derivatives exhibit significant tuberculostatic activity, highlighting the potential of these compounds in the treatment of tuberculosis. The synthesis and biological evaluation of various oxadiazole compounds, such as 5-(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, demonstrate their efficacy in inhibiting Mycobacterium tuberculosis, with minimal inhibitory concentrations ranging from 25 to 100 mg/ml. This research underscores the therapeutic potential of oxadiazole derivatives in addressing tuberculosis and possibly other bacterial infections (Foks et al., 2004).
Synthesis of Bicyclic Systems Containing 1,2,4-Oxadiazole Ring
The synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring demonstrates the versatility of oxadiazole derivatives in creating pharmacologically active compounds. Through a one-pot condensation process, compounds such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones are synthesized, offering a promising scaffold for developing new therapeutic agents. The predicted biological activity of these compounds, based on PASS prediction, opens avenues for their potential application in various therapeutic areas (Kharchenko, Detistov, & Orlov, 2008).
Antiepileptic Activity of Limonene and Citral Based Oxadiazoles
The exploration of limonene and citral based 1,3,4-oxadiazoles for antiepileptic activity reveals the potential of naturally derived compounds in enhancing anticonvulsant properties. These compounds, synthesized to match the structural requirements for anticonvulsant activity, have shown promising results in preclinical models, underscoring the value of integrating natural product chemistry with medicinal chemistry for drug development (Rajak et al., 2013).
Propiedades
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O6/c1-33-18-6-3-16(4-7-18)26-23(31)15-2-9-21-27-29(24(32)28(21)13-15)14-22(30)25-17-5-8-19-20(12-17)35-11-10-34-19/h2-9,12-13H,10-11,14H2,1H3,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIZZAMMCVCZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCCO5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2822302.png)

![1,7-diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2822304.png)

![2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2822309.png)




![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2822317.png)

![Ethyl 2-[6-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2822320.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2822321.png)
